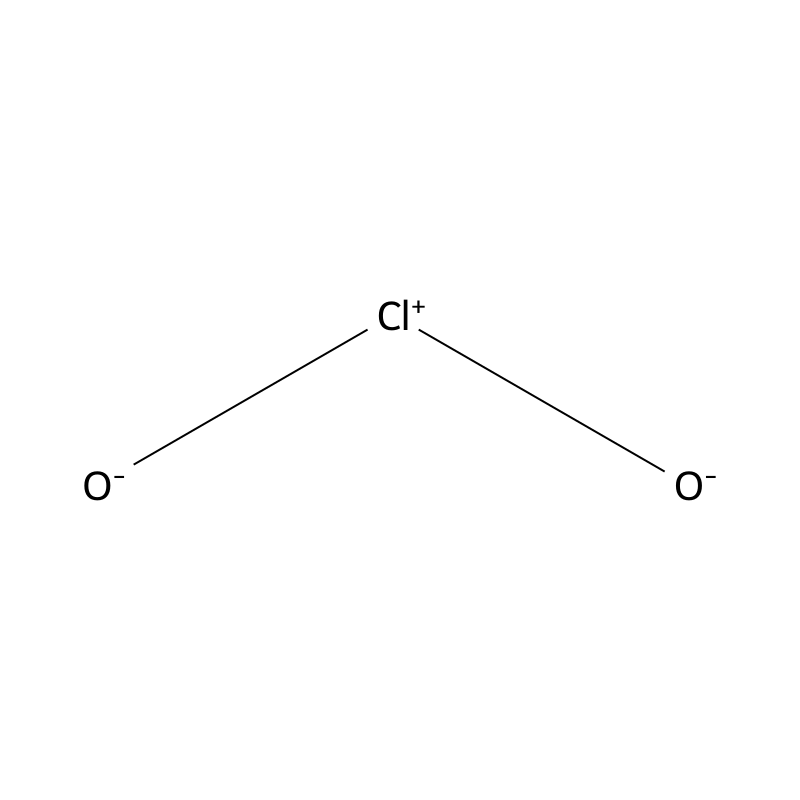Chlorite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Chlorite refers to a group of chemical compounds that contain the chlorite ion, which has the formula . In this ion, chlorine is in the +3 oxidation state. Chlorites are commonly recognized as salts derived from chlorous acid, , which is unstable and primarily exists in dilute aqueous solutions. The most notable chlorite compound is sodium chlorite (), widely used in various industrial applications, particularly in bleaching and disinfection processes .
Chlorite ions exhibit a bent molecular geometry due to the presence of lone pairs on the chlorine atom, resulting in an O–Cl–O bond angle of approximately 111°. The bond lengths within the chlorite ion are about 156 picometers. Chlorites are characterized by their strong oxidizing properties, making them significant in redox reactions involving chlorine oxyanions .
In addition to its role in generating chlorine dioxide, chlorite can undergo reduction reactions where it is converted into chloride ions () under suitable conditions. The following half-reaction illustrates this process:
Chlorites can also participate in oxidation reactions, such as the Pinnick oxidation, where they oxidize aldehydes to carboxylic acids .
The synthesis of sodium chlorite typically involves the reduction of sodium chlorate (). This process can be achieved through various reducing agents such as hydrogen peroxide or sulfur dioxide. The general reaction pathway is as follows:
- Generation of Chlorine Dioxide: Sodium chlorate is reduced to chlorine dioxide.
- Formation of Sodium Chlorite: Chlorine dioxide is then absorbed into an alkaline solution (typically sodium hydroxide) to yield sodium chlorite.
This method is favored due to its efficiency and the stability of sodium chlorite compared to other heavy metal chlorites, which are often unstable and potentially explosive .
Sodium chlorite has a variety of applications across different industries:
- Bleaching Agent: It is primarily used in the textile and paper industries for bleaching purposes.
- Disinfectant: Sodium chlorite is employed in municipal water treatment plants for disinfection after conversion to chlorine dioxide.
- Food Safety: It has been approved for use in washing fruits and vegetables to eliminate pathogens.
- Medical Uses: Sodium chlorite is found in some oral hygiene products and contact lens cleaning solutions due to its antimicrobial properties .
Research into the interactions of chlorites with biological systems has revealed both beneficial and harmful effects. While low concentrations can effectively eliminate bacteria and viruses, higher concentrations pose risks of toxicity and adverse health effects. Studies indicate that exposure to elevated levels can lead to oxidative stress and cellular damage, particularly affecting red blood cells and reproductive health .
Chlorites belong to a broader family of chlorine oxyanions that include several related compounds. Here’s a comparison highlighting their unique characteristics:
| Compound Name | Chemical Formula | Oxidation State | Key Characteristics |
|---|---|---|---|
| Chloride | -1 | Stable ion; common salt component | |
| Hypochlorite | +1 | Used as a disinfectant; less stable than chlorite | |
| Chlorite | +3 | Strong oxidizer; used in bleaching and disinfection | |
| Chlorate | +5 | Strong oxidizer; used in herbicides | |
| Perchlorate | +7 | Very strong oxidizer; used in rocket propellants |
Chlorites are unique among these compounds due to their specific applications in industrial processes and their distinct oxidation state compared to other chlorine oxyanions .
Physical Description
XLogP3
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 598 of 618 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
1318-59-8
71949-90-1








